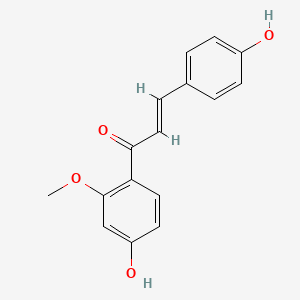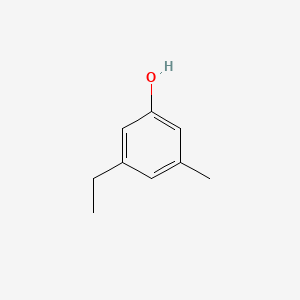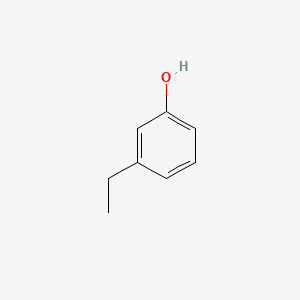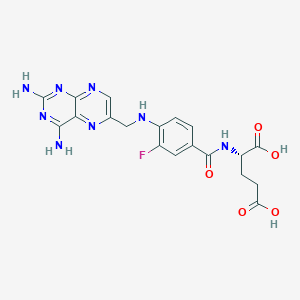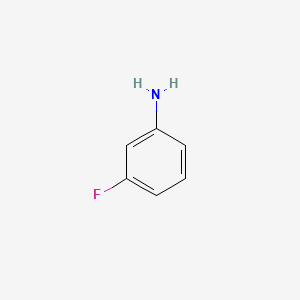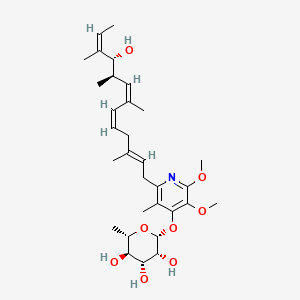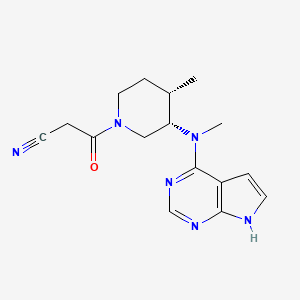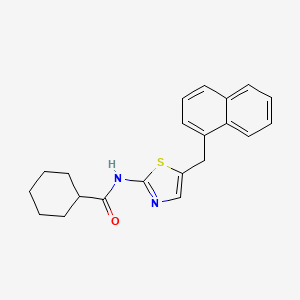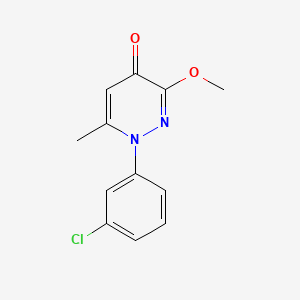
8-溴-cAMP 钠盐
描述
This compound is widely used in scientific research due to its ability to activate protein kinase A and its resistance to hydrolysis by phosphodiesterase enzymes . It is commonly utilized to study various cellular processes, including signal transduction pathways and cellular differentiation.
科学研究应用
8-Bromo-cAMP sodium salt has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 8-Bromo-cAMP sodium salt is the cyclic AMP-dependent protein kinase (PKA) . PKA plays a crucial role in cellular signaling and is involved in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
8-Bromo-cAMP sodium salt is a cell-permeable cyclic AMP (cAMP) analog . It interacts with its target, PKA, by activating it . This compound has a greater resistance to hydrolysis by phosphodiesterase (PDE) than cAMP , which allows it to have a longer-lasting effect.
Biochemical Pathways
The activation of PKA by 8-Bromo-cAMP sodium salt affects several biochemical pathways. It increases catecholamine biosynthesis and enhances the activity and phosphorylation of tyrosine hydroxylase . Additionally, it regulates mRNA expression, promoting alterations in the synthesis and secretion of specific proteins, including fibronectin and the subunits of hCG .
Result of Action
The activation of PKA by 8-Bromo-cAMP sodium salt leads to various molecular and cellular effects. It has been shown to have anti-proliferative and apoptotic effects against cancer cells . In addition, it enhances the induction of pluripotency in human fibroblast cells, particularly when used in combination with valproic acid .
Action Environment
The action, efficacy, and stability of 8-Bromo-cAMP sodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy. Additionally, temperature can influence the stability of the compound, with recommended storage temperatures being -25 to -15℃ to maintain its effectiveness . .
生化分析
Biochemical Properties
8-Bromo-cAMP sodium salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cAMP-dependent protein kinase (PKA), where it acts as an activator. By binding to the regulatory subunits of PKA, 8-Bromo-cAMP sodium salt induces a conformational change that releases the catalytic subunits, thereby activating the kinase. This activation leads to the phosphorylation of various target proteins, which can alter their activity, localization, or interactions with other biomolecules .
Cellular Effects
8-Bromo-cAMP sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human fibroblast cells, 8-Bromo-cAMP sodium salt enhances the induction of pluripotency by upregulating cytokine-related and inflammatory pathways . Additionally, it has been shown to inhibit the growth of tumor cells and promote apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of 8-Bromo-cAMP sodium salt involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression. Upon entering the cell, 8-Bromo-cAMP sodium salt binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of target proteins, which can modulate various cellular processes. Furthermore, 8-Bromo-cAMP sodium salt can influence gene expression by regulating the activity of transcription factors and other gene regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-cAMP sodium salt can change over time. The compound is stable when stored at -25 to -15°C and can be used for up to three years if kept dry and protected from repeated freeze-thaw cycles . Over time, the stability and degradation of 8-Bromo-cAMP sodium salt can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 8-Bromo-cAMP sodium salt can lead to sustained activation of PKA and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Bromo-cAMP sodium salt vary with different dosages in animal models. At low doses, it can effectively activate PKA and modulate cellular processes without causing significant toxicity. At high doses, 8-Bromo-cAMP sodium salt may exhibit toxic or adverse effects, such as excessive activation of PKA, leading to dysregulation of cellular functions and potential cell death . Threshold effects have been observed, where a minimum concentration is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
8-Bromo-cAMP sodium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cAMP levels and PKA activity. By modulating the activity of these enzymes, 8-Bromo-cAMP sodium salt can influence metabolic flux and metabolite levels. For example, it has been shown to increase the activity and phosphorylation of tyrosine hydroxylase, an enzyme involved in catecholamine biosynthesis .
Transport and Distribution
Within cells and tissues, 8-Bromo-cAMP sodium salt is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its cell-permeable nature. Once inside the cell, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of 8-Bromo-cAMP sodium salt is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the activation of PKA by 8-Bromo-cAMP sodium salt can lead to the phosphorylation of proteins in the cytoplasm, nucleus, or other subcellular locations, thereby modulating their activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-cAMP sodium salt typically involves the bromination of adenosine-3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The process involves the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 8-Bromo-cAMP sodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反应分析
Types of Reactions: 8-Bromo-cAMP sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cAMP with different functional groups attached to the adenine ring .
相似化合物的比较
Cyclic AMP (cAMP): The natural analog of 8-Bromo-cAMP, which is less resistant to hydrolysis by phosphodiesterase enzymes.
Dibutyryl-cAMP: Another cyclic AMP analog that is more lipophilic and used in similar research applications.
8-Chloro-cAMP: A chlorinated analog of cyclic AMP with different biological properties.
Uniqueness of 8-Bromo-cAMP Sodium Salt: 8-Bromo-cAMP sodium salt is unique due to its enhanced resistance to hydrolysis by phosphodiesterase enzymes, leading to prolonged activation of protein kinase A. This property makes it particularly useful for studying long-term effects of cyclic AMP signaling in various cellular processes .
属性
IUPAC Name |
sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMZQATXPQOTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998219 | |
| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76939-46-3 | |
| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


